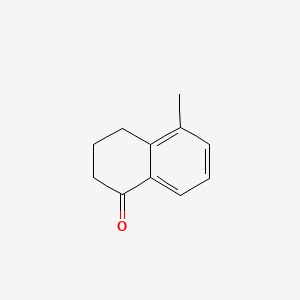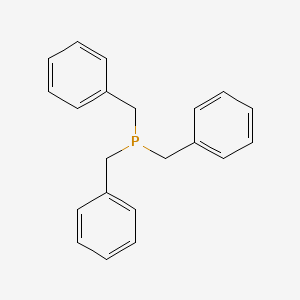
Nickelure de lanthane (1:5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum-nickel alloy (LaNi5) is used as a catalyst for the synthesis of multi-walled carbon nanotubes (MWNTs) by chemical vapor deposition (CVD). It can also be used for hydrogen storage applications . It acts as a superconducting intermetallic phase in lanthanum nickel boro-nitride .
Synthesis Analysis
Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The precursors were prepared by co-precipitation and the oxide phases were obtained by calcining these precursors at 450°C/6 h .Molecular Structure Analysis
The XRD diagrams of the calcined samples show the formation of mixed oxide phases with a periclase-like structure . The molecular formula of Lanthanum, compd. with nickel (1:5) is LaNi5 .Chemical Reactions Analysis
Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The catalysts, reduced at 650°C, were tested in this reaction as a function of operating time at 650°C .Physical And Chemical Properties Analysis
Lanthanum is found in ‘rare earth’ minerals, principally monazite (25% lanthanum) and bastnaesite (38% lanthanum) . The molecular weight of Lanthanum, compd. with nickel (1:5) is 432.37 g/mol.Applications De Recherche Scientifique
Recherche sur le stockage d'hydrogène
Le nickel de lanthane est connu comme un prototype de composés intermétalliques absorbant l'hydrogène et formant des hydrures . Il possède une chimie très riche et des propriétés exceptionnelles, ce qui en fait un matériau clé dans la recherche sur le stockage de l'hydrogène .
Piles à combustible avancées
En raison de ses propriétés uniques, le nickel de lanthane est utilisé dans le développement de piles à combustible avancées . Ces piles à combustible peuvent convertir l'énergie chimique d'un combustible en électricité par le biais d'une réaction chimique avec l'oxygène ou un autre agent oxydant.
Applications des batteries
Le nickel de lanthane et ses dérivés ont été parmi les premiers à être utilisés pour l'application électrochimique des batteries nickel-métal hydrure (Ni-MH) . Cela en fait un composant crucial dans le développement de batteries haute performance.
Propriétés magnétiques
Les propriétés magnétiques de la famille CaCu5, qui comprend le nickel de lanthane, sont extrêmement riches . Cela en fait un matériau précieux dans la recherche et le développement d'appareils et de technologies magnétiques.
Stockage de gaz
Outre l'hydrogène, le nickel de lanthane peut également être utilisé pour le stockage d'autres gaz . Cela en fait un matériau polyvalent dans le domaine du stockage de gaz.
Échange de chaleur
Le nickel de lanthane peut être utilisé dans des applications d'échange de chaleur . Ses propriétés thermiques uniques le rendent adapté à une utilisation dans des dispositifs qui transfèrent la chaleur d'un milieu à un autre.
Compression
Le nickel de lanthane peut également être utilisé dans des applications de compression . Ses propriétés physiques lui permettent de résister à des pressions élevées, ce qui le rend utile dans diverses applications industrielles.
Séparation et purification des gaz
Enfin, le nickel de lanthane peut être utilisé dans les processus de séparation et de purification des gaz . Ses propriétés chimiques uniques lui permettent d'absorber sélectivement certains gaz, ce qui en fait un matériau précieux dans la purification de divers mélanges de gaz.
Mécanisme D'action
Target of Action
The primary target of the compound “Lanthanum, compound with nickel (1:5)” is hydrogen . This compound, also known as Lanthanum pentanickel, is an intermetallic compound that can absorb hydrogen to form a hydride .
Mode of Action
“Lanthanum, compound with nickel (1:5)” interacts with its target, hydrogen, by absorbing it to form a hydride when the pressure is slightly high and the temperature is low . When the pressure decreases or the temperature increases, hydrogen can be released, allowing for repeated absorption and release of hydrogen .
Biochemical Pathways
The interaction of “Lanthanum, compound with nickel (1:5)” with hydrogen affects the hydrogen storage and release pathways . The formation of the hydride and its subsequent decomposition can influence the concentration of hydrogen in the system .
Pharmacokinetics
The pharmacokinetics of “Lanthanum, compound with nickel (1:5)” primarily involve its interaction with hydrogen in the environment. The compound’s ability to absorb and release hydrogen is influenced by environmental factors such as pressure and temperature . .
Result of Action
The molecular and cellular effects of the action of “Lanthanum, compound with nickel (1:5)” are primarily related to its role in hydrogen storage. By absorbing hydrogen to form a hydride and subsequently releasing it, this compound can effectively regulate the concentration of hydrogen in the system .
Action Environment
The action, efficacy, and stability of “Lanthanum, compound with nickel (1:5)” are significantly influenced by environmental factors. High pressure and low temperature favor the absorption of hydrogen to form a hydride, while a decrease in pressure or an increase in temperature facilitates the release of hydrogen . Therefore, the environmental conditions play a crucial role in the functioning of this compound.
Orientations Futures
Lanthanum-Promoted Nickel-Based Catalysts have been used for the Dry Reforming of Methane at Low Temperatures . This reaction has very important environmental implications due to the utilization of CH4 and CO2, gases that contribute to the greenhouse effect . The dry reforming of methane is normally carried out over strong basic catalysts with noble metals .
Analyse Biochimique
Biochemical Properties
Lanthanum, compound with nickel (1:5), plays a significant role in biochemical reactions, particularly as a catalyst in hydrogenation reactions . It interacts with various enzymes and proteins, facilitating the reduction of organic compounds. The compound’s ability to act as a catalyst is attributed to its unique electronic structure and surface properties, which enhance its reactivity with hydrogen and other substrates. Lanthanum, compound with nickel (1:5), also interacts with biomolecules such as coenzymes and cofactors, influencing their activity and stability in biochemical pathways.
Cellular Effects
The effects of lanthanum, compound with nickel (1:5), on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, lanthanum, compound with nickel (1:5), can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes in cellular metabolism can result in altered energy production, nutrient utilization, and overall cell health.
Molecular Mechanism
At the molecular level, lanthanum, compound with nickel (1:5), exerts its effects through various binding interactions with biomolecules . The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Lanthanum, compound with nickel (1:5), also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum, compound with nickel (1:5), can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals Long-term studies have shown that lanthanum, compound with nickel (1:5), can have sustained effects on cellular function, with some changes becoming more pronounced over extended periods of exposure
Dosage Effects in Animal Models
The effects of lanthanum, compound with nickel (1:5), vary with different dosages in animal models . At low doses, the compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, lanthanum, compound with nickel (1:5), can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become more prominent. Understanding these dosage effects is crucial for determining safe and effective levels of the compound for potential therapeutic applications.
Metabolic Pathways
Lanthanum, compound with nickel (1:5), is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels The compound can act as a cofactor for certain enzymes, enhancing their catalytic activity and facilitating the conversion of substrates into products Additionally, lanthanum, compound with nickel (1:5), can affect the levels of key metabolites, thereby influencing the overall metabolic balance within cells
Transport and Distribution
Within cells and tissues, lanthanum, compound with nickel (1:5), is transported and distributed through specific transporters and binding proteins . The compound can bind to membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments. Once inside the cell, lanthanum, compound with nickel (1:5), can accumulate in specific organelles, where it exerts its biochemical effects. The transport and distribution of the compound are critical for understanding its cellular localization and its potential impact on cellular function.
Subcellular Localization
Lanthanum, compound with nickel (1:5), exhibits specific subcellular localization, which influences its activity and function The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications For example, lanthanum, compound with nickel (1:5), may localize to the mitochondria, where it can influence energy production and metabolic processes Alternatively, the compound may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum, compd. with nickel (1:5) can be achieved through a precipitation reaction between Lanthanum nitrate and Nickel chloride in an aqueous solution.", "Starting Materials": [ "Lanthanum nitrate", "Nickel chloride", "Distilled water" ], "Reaction": [ "Dissolve Lanthanum nitrate in distilled water to form a clear solution", "Dissolve Nickel chloride in distilled water to form a clear solution", "Slowly add the Nickel chloride solution to the Lanthanum nitrate solution while stirring continuously", "A white precipitate of Lanthanum, compd. with nickel (1:5) will form", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the precipitate in an oven at 60°C for several hours until a constant weight is obtained" ] } | |
Numéro CAS |
12196-72-4 |
Formule moléculaire |
LaNi |
Poids moléculaire |
197.599 g/mol |
Nom IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/La.Ni |
Clé InChI |
DOARWPHSJVUWFT-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
SMILES canonique |
[Ni].[La] |
Autres numéros CAS |
99775-00-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



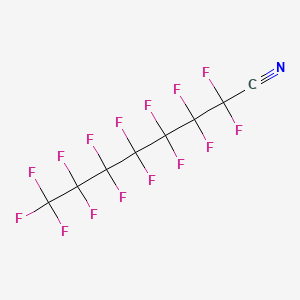
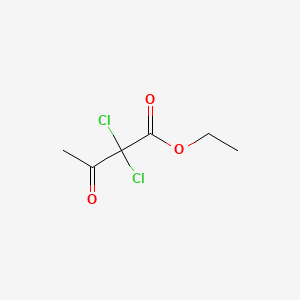
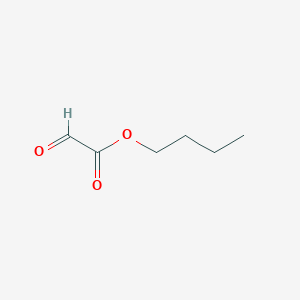
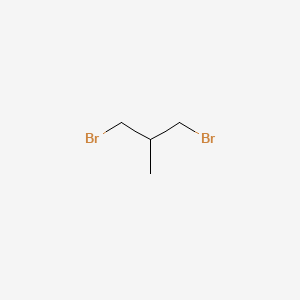

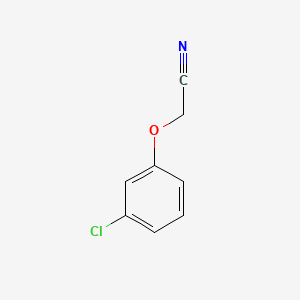

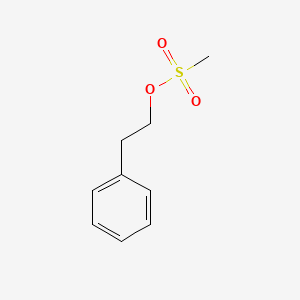
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
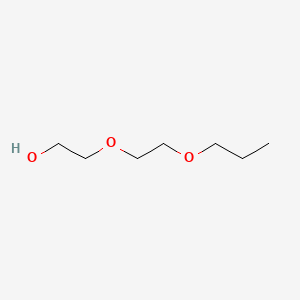
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)
